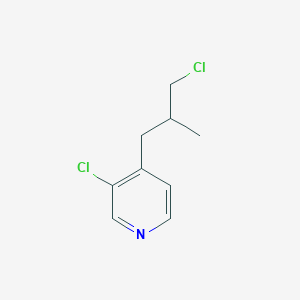
3-Chloro-4-(3-chloro-2-methylpropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(3-chloro-2-methylpropyl)pyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-chloro-2-methylpropyl)pyridine typically involves the chlorination of 4-(3-chloro-2-methylpropyl)pyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using advanced analytical techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-(3-chloro-2-methylpropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include 3-hydroxy-4-(3-chloro-2-methylpropyl)pyridine, 3-amino-4-(3-chloro-2-methylpropyl)pyridine, and various alkyl derivatives.
Oxidation Reactions: Major products are pyridine N-oxides.
Reduction Reactions: The primary products are corresponding amines.
科学的研究の応用
3-Chloro-4-(3-chloro-2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(3-chloro-2-methylpropyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Chloropyridine
- 4-Chloropyridine
- 2-Chloro-4-methylpyridine
Uniqueness
3-Chloro-4-(3-chloro-2-methylpropyl)pyridine is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other chloropyridines. The compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H11Cl2N |
|---|---|
分子量 |
204.09 g/mol |
IUPAC名 |
3-chloro-4-(3-chloro-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H11Cl2N/c1-7(5-10)4-8-2-3-12-6-9(8)11/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
SNAKTRXKFKAQMO-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=NC=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
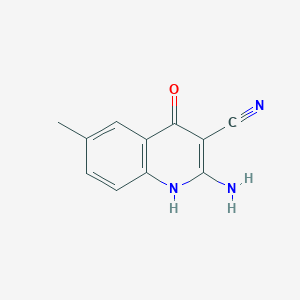
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
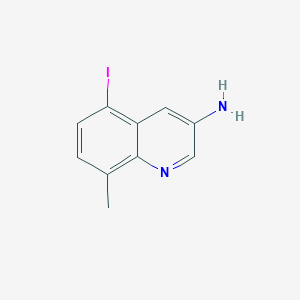
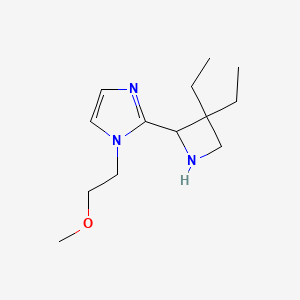

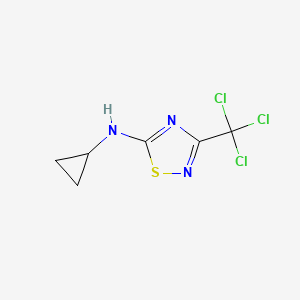
![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)
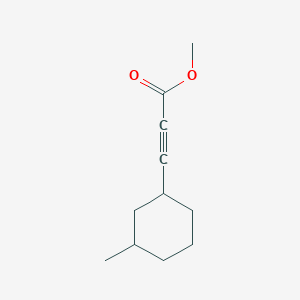
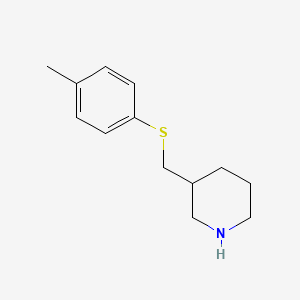
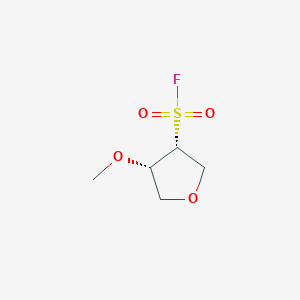
![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
